molecular formula C19H18N2O2S B12152247 (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12152247
M. Wt: 338.4 g/mol
InChI Key: PRYPLEXRSMYMIX-BOPFTXTBSA-N
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Description

(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dimethylaniline with 2-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino and methoxybenzylidene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects. Additionally, its anticancer properties have been explored in cell line studies, where it has shown the ability to induce apoptosis in cancer cells.

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent

Industry

In the industrial sector, the compound can be used as a precursor for the synthesis of various pharmaceuticals and agrochemicals. Its versatile reactivity allows for the production of a wide range of derivatives with potential commercial applications.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer applications, the compound induces apoptosis by activating caspase pathways and disrupting mitochondrial function. Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one
  • (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-chlorobenzylidene)-1,3-thiazolidin-4-one
  • (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one

Uniqueness

What sets (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one apart from its analogs is the presence of the methoxy group on the benzylidene moiety. This functional group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the methoxy group may influence the compound’s electronic properties, affecting its reactivity and biological activity.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

(5Z)-2-(2,3-dimethylphenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O2S/c1-12-7-6-9-15(13(12)2)20-19-21-18(22)17(24-19)11-14-8-4-5-10-16(14)23-3/h4-11H,1-3H3,(H,20,21,22)/b17-11-

InChI Key

PRYPLEXRSMYMIX-BOPFTXTBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=CC=CC=C3OC)/S2)C

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=CC=C3OC)S2)C

Origin of Product

United States

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